AF647-NHS ester (tripotassium)

Description

Significance of Fluorescent Labeling Reagents in Modern Biological Investigations

Fluorescent labeling is a cornerstone of modern biological and medical research, enabling the visualization and analysis of complex cellular processes. labinsights.nlnumberanalytics.com By attaching fluorescent molecules, or fluorophores, to specific targets like proteins, nucleic acids, and other biomolecules, researchers can observe their location, movement, and interactions within living cells and tissues. labinsights.nlnumberanalytics.combiosyn.com This technique offers high sensitivity, allowing for the detection of molecules at very low concentrations, and specificity, enabling the precise labeling of target molecules. labinsights.nl

The use of fluorescently tagged antibodies, for instance, allows for the probing of cells for specific antigens through fluorescence microscopy. biosyn.com Furthermore, the ability to use multiple fluorophores with distinct emission spectra simultaneously—a technique known as multiplexing—permits the concurrent observation of several targets, providing a more comprehensive understanding of intricate biological systems. biosyn.com This capability is crucial for a wide range of applications, including immunoassays, drug discovery, cell biology, genetic analysis, and biochemical assays.

Evolution of Reactive Fluorescent Dyes for Bioconjugation

The field of fluorescent labeling has seen significant advancements since the synthesis of the first synthetic fluorophore, fluorescein, in 1871. biotium.com Early dyes, while groundbreaking, had limitations such as poor water solubility and a tendency for fluorescence to quench upon conjugation to biomolecules. biotium.com The development of rhodamine dyes offered improvements in photostability and pH insensitivity but still presented challenges with solubility and dye-to-dye quenching. biotium.com

A major leap forward came in the 1990s with the introduction of cyanine (B1664457) dyes, which were chemically modified to be more suitable for biochemical labeling. biotium.com This led to the development of dyes with improved solubility, photostability, and reduced quenching. biotium.com A significant innovation was the introduction of succinimidyl esters (SE) as a reactive group. SEs are highly effective for labeling primary amines found on proteins and other biomolecules, forming stable amide bonds. bocascientific.comaatbio.com This amine-reactive chemistry has become a standard for creating fluorescent bioconjugates used in a vast array of biological applications. researchgate.netbiomol.com

Positioning AF647-NHS Ester (Tripotassium) within the Landscape of Amine-Reactive Probes

AF647-NHS ester (tripotassium salt) is a prominent member of the modern family of amine-reactive fluorescent probes. aatbio.comtargetmol.commedchemexpress.com It is a bright, far-red fluorescent dye that is structurally analogous to Alexa Fluor 647. targetmol.comdianabiotech.commedchemexpress.com The N-hydroxysuccinimide (NHS) ester group makes it highly reactive towards primary amines, such as those on the lysine (B10760008) residues of proteins, enabling efficient and stable covalent labeling. axispharm.comaatbio.com

Key characteristics that position AF647-NHS ester as a leading choice include its high fluorescence quantum yield, exceptional photostability, and good water solubility. lumiprobe.comlumiprobe.com It is also pH-insensitive over a broad range (pH 4-10), which ensures reliable performance in diverse experimental conditions. aatbio.comaxispharm.comlifetein.com These features make it superior to many earlier generation dyes and a versatile tool for a wide range of applications.

Current Research Landscape and Applications of AF647-NHS Ester Conjugates

Conjugates of AF647-NHS ester are extensively used across various fields of biological research. Its bright and stable far-red fluorescence makes it ideal for applications requiring high sensitivity and minimal background interference from cellular autofluorescence. lifetein.com

Common applications include:

Fluorescence Microscopy and Imaging: Labeling proteins, antibodies, and peptides for high-resolution visualization of cellular structures and dynamic processes. axispharm.comlifetein.com

Flow Cytometry: Used for the identification and quantification of specific cell populations. dianabiotech.comlumiprobe.com

Super-Resolution Microscopy: The photophysical properties of AF647, including its ability to "blink," are leveraged in techniques like dSTORM (direct stochastic optical reconstruction microscopy) to achieve imaging resolutions beyond the diffraction limit of light. invivochem.com

Bioconjugation and Labeling: Efficiently labels proteins, peptides, and amine-modified oligonucleotides for a variety of downstream applications. axispharm.comlumiprobe.com Recent studies have demonstrated its use in pan-membrane-protein labeling for visualizing dynamic cell shapes and interactions. nih.gov

Protein-Protein Interaction Studies: Used in assays like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions. lifetein.com

The versatility and robust performance of AF647-NHS ester have solidified its role as an indispensable tool in modern life science research.

Chemical and Spectral Properties of AF647-NHS Ester

| Property | Value | Reference |

| Excitation Maximum | ~650-655 nm | dianabiotech.comaxispharm.com |

| Emission Maximum | ~671-680 nm | dianabiotech.comaxispharm.com |

| Molar Extinction Coefficient | ~191,800 - 270,000 L⋅mol⁻¹⋅cm⁻¹ | axispharm.comaatbio.com |

| Fluorescence Quantum Yield | ~0.15 | axispharm.comlumiprobe.com |

| Molecular Weight | ~1056.33 - 1250 g/mol | aatbio.comdianabiotech.comlumiprobe.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | aatbio.com |

| Reactivity | Primary amines | axispharm.comaatbio.com |

| pH Stability | Stable between pH 4 and 10 | aatbio.comaxispharm.com |

Comparison of Amine-Reactive Chemistries

| Reactive Moiety | Advantages | Disadvantages |

| Succinimidyl Ester (NHS) | High reactivity with aliphatic amines, forms stable amide bonds, relatively stable in storage. bocascientific.comaatbio.com | Can be susceptible to hydrolysis, especially at high pH. bocascientific.com |

| Isothiocyanate (ITC) | Reacts with primary amines. | Can form less stable thiourea (B124793) bonds compared to amide bonds. researchgate.netnih.gov |

| Dichlorotriazine (DTAF) | Can react with amines. | May have lower reaction rates compared to NHS esters. nih.gov |

| Tetrafluorophenyl (TFP) Ester | Less susceptible to spontaneous hydrolysis than NHS esters, forms stable amide bonds. bocascientific.com |

Properties

Molecular Formula |

C40H46K3N3O16S4 |

|---|---|

Molecular Weight |

1070.4 g/mol |

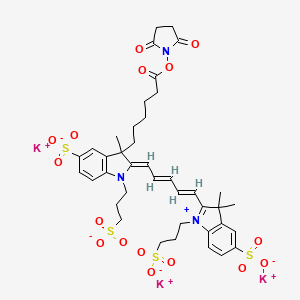

IUPAC Name |

tripotassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C40H49N3O16S4.3K/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3 |

InChI Key |

PLJSXKJMJBOQTR-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |

Origin of Product |

United States |

Mechanistic and Methodological Principles of Af647 Nhs Ester Bioconjugation

Principle of N-Hydroxysuccinimide Ester Reactivity with Primary Amines

The functionality of AF647-NHS ester as a labeling reagent is predicated on the reactivity of its N-hydroxysuccinimide (NHS) ester group. fishersci.co.ukglenresearch.comthermofisher.comnih.gov NHS esters are highly reactive towards primary aliphatic amines, which are readily available on biomolecules in the form of the N-terminal α-amine of polypeptide chains and the ε-amine of lysine (B10760008) residues. glenresearch.comthermofisher.com

The reaction mechanism involves a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond between the AF647 dye and the target biomolecule. glenresearch.comaatbio.com This reaction is highly selective for primary amines over other nucleophilic groups like hydroxyls and sulfhydryls, as the resulting ester and thioester linkages from these latter groups are significantly less stable and prone to hydrolysis or displacement by amines. glenresearch.com

The reaction can be summarized as follows: AF647-NHS + R-NH₂ → AF647-CO-NH-R + NHS

This robust and specific chemistry makes NHS ester-mediated conjugation one of the most prevalent strategies for bioconjugation. glenresearch.com

Post-Conjugation Purification Strategies for Labeled Biomolecules

After the conjugation reaction, it is essential to remove any unreacted AF647-NHS ester and the N-hydroxysuccinimide byproduct from the labeled biomolecule. fishersci.co.ukthermofisher.comaatbio.comnih.govmedchemexpress.comtargetmol.com Failure to do so can interfere with downstream applications and lead to inaccurate determination of the DOL.

Several methods are available for purification, with the choice depending on the size and properties of the labeled biomolecule.

Size Exclusion Chromatography (Gel Filtration): This is the most common method for purifying labeled macromolecules like proteins and antibodies. lumiprobe.com Columns such as Sephadex G-25 are used to separate the larger labeled protein from the smaller, unreacted dye molecules. aatbio.comresearchgate.net

Dialysis: This method is also suitable for removing small molecules from larger proteins. It involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a suitable buffer. fishersci.com

Spin Columns: For smaller scale reactions, spin columns containing a size-exclusion resin are a convenient and rapid purification method. fishersci.comaatbio.comthermofisher.com

Precipitation: For some proteins and nucleic acids, precipitation with ethanol (B145695) or acetone (B3395972) can be an effective way to separate the labeled biomolecule from organic impurities. lumiprobe.com

The purified conjugate should be stored under appropriate conditions, often at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. medchemexpress.comaatbio.com

Desalting and Size-Exclusion Chromatography Methodologies

Desalting and size-exclusion chromatography (SEC) are widely used methods for purifying protein conjugates. nih.govresearchgate.net These techniques separate molecules based on their size, effectively removing small molecules like excess AF647 dye, salts, and other low molecular weight contaminants from the much larger protein conjugate. creative-proteomics.comcytivalifesciences.com

The underlying principle of SEC, also known as gel filtration, involves a column packed with a porous resin. thermofisher.comoregonstate.education When the reaction mixture is passed through the column, larger molecules (the protein-dye conjugate) are excluded from the pores of the resin beads and thus travel through the column more quickly, eluting first. creative-proteomics.com Smaller molecules, such as the unreacted dye and salts, enter the pores, which lengthens their path through the column, causing them to elute later. cytivalifesciences.com

The selection of the resin is crucial and is based on its molecular weight cut-off (MWCO), which should be significantly smaller than the molecular weight of the protein to ensure the protein is excluded from the pores. creative-proteomics.comcytivalifesciences.com For many protein purification applications, resins with an MWCO of 5 to 10 kDa are suitable. cytivalifesciences.com

Methodologies for desalting and SEC can vary:

Spin Columns: These are pre-packed columns designed for small sample volumes and are often used in laboratory settings for quick purification via centrifugation. cytivalifesciences.comfishersci.com

Gravity Columns: For larger volumes, gravity-flow columns can be used where the buffer and sample pass through the resin under gravity. cytivalifesciences.com

Automated Chromatography Systems: In biopharmaceutical manufacturing and for high-throughput applications, automated liquid chromatography systems with specialized SEC columns are employed for precise and reproducible purification. cytivalifesciences.comlcms.czthermofisher.com

The sample volume loaded onto the column is a critical parameter to ensure efficient separation. It is generally recommended that the sample volume should not exceed 30% of the total column bed volume to achieve good resolution and minimize dilution. cytivalifesciences.com.cn The purified conjugate is collected in the pre-equilibrated buffer, ready for characterization and downstream use. cytivalifesciences.com

Table 1: Comparison of Desalting/SEC Column Formats

| Column Format | Typical Application | Driving Force | Key Advantage |

|---|---|---|---|

| Spin Columns | Small-scale, rapid purification | Centrifugation | Speed and convenience for small samples cytivalifesciences.comfishersci.com |

| Gravity Columns | Lab-scale purification | Gravity | Simple setup, no special equipment needed cytivalifesciences.com |

| HPLC/UHPLC Systems | Analytical & preparative scale | High Pressure | High resolution, reproducibility, and automation lcms.czlcms.cz |

Dialysis-Based Purification Approaches

Dialysis is another common and effective method for purifying protein conjugates by removing small, unwanted molecules from the sample. thermofisher.comthermofisher.com This technique relies on the principle of selective diffusion across a semi-permeable membrane. thermofisher.comcreative-proteomics.com

The process involves placing the protein conjugate solution inside a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). thermofisher.comcreative-proteomics.com This bag is then immersed in a large volume of a desired buffer (the dialysate). thermofisher.com The MWCO of the membrane is chosen to be small enough to retain the large protein conjugate but large enough to allow small molecules like salts and free AF647 dye to pass through freely. creative-proteomics.com

Due to the concentration gradient, the small molecules diffuse from the sample inside the bag into the external buffer until equilibrium is reached. creative-proteomics.com By changing the external buffer several times, the concentration of the contaminants within the sample can be significantly reduced to negligible levels. thermofisher.com

While dialysis is a simple and gentle method that helps preserve the biological activity of the protein, it is generally more time-consuming than chromatography methods, often requiring several hours to overnight with multiple buffer changes. creative-proteomics.comcytivalifesciences.com.cnlibretexts.org There is also a potential for sample loss during handling. creative-proteomics.com However, it is very effective for thorough buffer exchange and cleanup. thermofisher.comthermofisher.com For some non-sulfonated dyes, gel filtration is recommended over dialysis to avoid potential precipitation of the dye or conjugate. lumiprobe.com

Table 2: Key Parameters in Dialysis-Based Purification

| Parameter | Description | Importance |

|---|---|---|

| MWCO | The molecular weight at which the membrane retains 90% of the solute. | Must be significantly lower than the protein's molecular weight to prevent sample loss. creative-proteomics.com |

| Buffer Volume | The volume of the external dialysate buffer. | A larger volume ratio of buffer to sample results in more efficient removal of contaminants. thermofisher.com |

| Dialysis Time | The duration of the dialysis process. | Needs to be sufficient to allow equilibrium to be reached; multiple buffer changes are typical. thermofisher.comlibretexts.org |

| Temperature | The temperature at which dialysis is performed. | Often done at 4°C to maintain protein stability. thermofisher.com |

Assessment of Labeling Efficiency and Conjugate Characterization

After purification, it is essential to characterize the AF647-protein conjugate to determine the efficiency of the labeling reaction. lcms.czwaters.com This involves quantifying the amount of dye conjugated to each protein molecule and confirming the integrity of the conjugate. acs.org

A key parameter is the Degree of Labeling (DOL) , also referred to as the dye-to-protein ratio (D/P), which represents the average number of dye molecules attached to each protein molecule. fishersci.comthermofisher.com The optimal DOL can vary depending on the protein and the intended application, as over-labeling can sometimes lead to fluorescence quenching or altered protein function. thermofisher.com For most antibodies, a DOL between 2 and 10 is often recommended. aatbio.com

Spectrophotometry is the most common method for determining the DOL. umich.edunih.govmabion.eu This technique involves measuring the absorbance of the conjugate solution at two specific wavelengths:

280 nm: The wavelength at which proteins, primarily due to the presence of tryptophan and tyrosine residues, absorb light.

~650 nm: The maximum absorbance wavelength for the AF647 dye. fishersci.comthermofisher.com

The concentrations of the protein and the dye can be calculated using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient, c is the concentration, and l is the path length. mabion.eu

The calculation for the protein concentration must account for the absorbance contribution of the dye at 280 nm. The corrected protein concentration is determined using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein

A₂₈₀ and A₆₅₀ are the absorbances of the conjugate at 280 nm and 650 nm, respectively.

ε_protein is the molar extinction coefficient of the protein at 280 nm. thermofisher.comthermofisher.com

CF₂₈₀ is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 650 nm (A₂₈₀/A₆₅₀). For AF647, this value is approximately 0.03. fishersci.comthermofisher.com

The concentration of the dye is calculated as:

Dye Concentration (M) = A₆₅₀ / ε_dye

ε_dye is the molar extinction coefficient of the AF647 dye at its absorbance maximum (~650 nm), which is approximately 239,000 cm⁻¹M⁻¹. fishersci.comthermofisher.com

Finally, the Degree of Labeling (DOL) is calculated as the molar ratio of the dye to the protein:

DOL = Moles of Dye / Moles of Protein fishersci.com

Table 3: Spectrophotometric Parameters for DOL Calculation

| Parameter | Symbol | Value/Formula | Reference |

|---|---|---|---|

| Molar Extinction Coefficient of AF647 | ε_dye | ~239,000 cm⁻¹M⁻¹ at ~650 nm | fishersci.comthermofisher.com |

| Molar Extinction Coefficient of IgG | ε_protein | ~203,000 or 210,000 cm⁻¹M⁻¹ at 280 nm | fishersci.comthermofisher.com |

| Correction Factor for AF647 at 280 nm | CF₂₈₀ | ~0.03 | fishersci.comthermofisher.com |

| Protein Concentration | [Protein] | [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein |

thermofisher.comthermofisher.com |

| Degree of Labeling | DOL | (A₆₅₀ × ε_protein) / [ε_dye × (A₂₈₀ - (A₆₅₀ × CF₂₈₀))] |

assaygenie.com |

Mass Spectrometry (MS) provides a more detailed and powerful characterization of the conjugate. nih.govchromatographyonline.com Native mass spectrometry can be used to analyze the intact conjugate, providing information on the distribution of different species (e.g., proteins with one, two, three, or more dyes attached). waters.com This is particularly important for antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) is a critical quality attribute. lcms.czwaters.com Mass spectrometry can also confirm the mass of the conjugate and identify any modifications or degradation products. acs.orgresearchgate.net Often, SEC is coupled directly with MS (SEC-MS) for online purification and analysis. lcms.cz

Advanced Research Applications of Af647 Nhs Ester in Biological Systems

High-Resolution Fluorescence Microscopy Enabled by AF647-Labeled Probes

The exceptional photophysical properties of AF647, including its high photostability and brightness, make it an ideal candidate for high-resolution fluorescence microscopy. dianabiotech.comfishersci.be AF647-NHS ester is an amine-reactive dye used to label proteins, peptides, and other molecules for applications such as flow cytometry and fluorescence microscopy. dianabiotech.com Its excitation and emission maxima, typically around 650 nm and 671 nm respectively, fall within the far-red region of the electromagnetic spectrum, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration. dianabiotech.com

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~650 nm | dianabiotech.com |

| Emission Maximum (λem) | ~671 nm | dianabiotech.com |

| Reactive Group | NHS ester | fishersci.beaatbio.com |

| Reactivity | Primary amines (R-NH2) | fishersci.beaatbio.com |

In Confocal Laser Scanning Microscopy (CLSM), AF647-NHS ester labeled probes are widely used for their excellent brightness and photostability, which are crucial for obtaining high-contrast images with good signal-to-noise ratios. dianabiotech.com The far-red emission of AF647 is particularly advantageous as it minimizes the spectral overlap with other commonly used fluorophores in multicolor imaging experiments. This allows for the clear and distinct visualization of multiple cellular components simultaneously. The high photostability of AF647 ensures that the fluorescent signal remains strong even after repeated laser scanning, which is often necessary for 3D reconstruction and time-lapse imaging. dianabiotech.comfishersci.be

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for selectively imaging fluorescent molecules at or near the cell-substrate interface. AF647-NHS ester is particularly well-suited for TIRF microscopy studies of membrane dynamics. nih.govbiorxiv.org By labeling cell surface proteins with AF647-NHS ester, researchers can visualize and track the movement of these proteins within the plasma membrane with high temporal and spatial resolution. nih.govbiorxiv.orgresearchgate.net For instance, studies have utilized AF647-labeled probes to investigate the diffusion and clustering of membrane receptors, providing insights into signaling pathways and cellular adhesion. biorxiv.org The brightness of AF647 allows for the detection of single molecules, enabling the tracking of individual protein trajectories and the characterization of their diffusion dynamics.

In one study, researchers used AF647 NHS ester to label surface proteins on dendritic cells to study membrane dynamics and intercellular communication. nih.govresearchgate.net The high-density and uniform labeling achieved with this method allowed for the visualization of fine membrane structures and the tracking of protein transfer between cells. nih.gov

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of cellular structures with unprecedented detail. aip.orgnih.gov AF647-NHS ester has become a workhorse fluorophore in several super-resolution techniques due to its unique photophysical properties. dianabiotech.cominvivochem.com

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. nih.govsigmaaldrich.com AF647 is an excellent dye for STED microscopy due to its high photostability and efficient response to the depletion laser. sigmaaldrich.comnih.gov The ability of AF647 to withstand the high laser intensities required for both excitation and depletion without significant photobleaching is critical for obtaining high-quality STED images. nih.gov Researchers have successfully used AF647-labeled antibodies in STED microscopy to visualize the intricate organization of the cytoskeleton and the distribution of proteins within organelles at the nanoscale. nih.gov

Structured Illumination Microscopy (SIM) is another super-resolution technique that relies on illuminating the sample with a patterned light field to extract high-frequency information that is normally lost in conventional microscopy. thermofisher.comthermofisher.com While SIM does not have the same stringent requirements for fluorophore photophysics as STED or STORM, the high brightness and photostability of AF647 are still highly beneficial for achieving optimal results. thermofisher.com The use of AF647-labeled probes in SIM allows for the visualization of dynamic cellular processes with a two-fold improvement in resolution compared to conventional microscopy, making it a valuable tool for live-cell imaging. nih.gov

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are single-molecule localization microscopy (SMLM) techniques that achieve super-resolution by sequentially activating and localizing individual fluorophores. nih.govuni-muenchen.de AF647 is a key fluorophore in dSTORM (direct STORM), a variant of STORM that utilizes the photoswitching properties of single cyanine (B1664457) dyes. nih.govinvivochem.cominvivochem.com Under specific buffer conditions and laser illumination, AF647 can be reversibly switched between a fluorescent "on" state and a dark "off" state. invivochem.cominvivochem.com This "blinking" allows for the temporal separation of individual molecules that are spatially closer than the diffraction limit. By precisely localizing the center of each blinking event over thousands of frames, a super-resolved image can be reconstructed with a resolution of tens of nanometers. nih.gov

The photophysical properties of AF647, such as its propensity for photo-induced isomerization to long-lived dark states, are fundamental to its utility in dSTORM. invivochem.cominvivochem.com This has enabled groundbreaking research into the ultrastructure of synapses, the organization of protein complexes, and the architecture of viral particles. invivochem.combiorxiv.org

| Microscopy Technique | Key Advantages of AF647-NHS Ester | Example Research Findings | Reference |

|---|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | High brightness, photostability, far-red emission minimizes autofluorescence and spectral overlap. | Multicolor imaging of distinct cellular components with high contrast. | dianabiotech.com |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | High signal-to-noise at the cell surface, single-molecule sensitivity. | Tracking diffusion and clustering of membrane proteins to study signaling and adhesion. | nih.govbiorxiv.org |

| Stimulated Emission Depletion (STED) Microscopy | High photostability under intense laser illumination, efficient stimulated emission. | Nanoscale visualization of cytoskeletal organization and protein distribution within organelles. | sigmaaldrich.comnih.gov |

| Structured Illumination Microscopy (SIM) | High brightness and photostability enhance image quality and enable live-cell imaging. | Imaging dynamic cellular processes with improved spatial resolution. | nih.govthermofisher.com |

| Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM) | Photoswitchable properties allowing for single-molecule localization. | Revealing the ultrastructure of synapses and the organization of protein complexes. | nih.govinvivochem.cominvivochem.com |

Expansion Microscopy (ExM) Applications for Enhanced Resolution

Expansion Microscopy (ExM) is a super-resolution imaging technique that achieves nanoscale resolution by physically expanding the biological sample within a swellable hydrogel. rsc.org This method allows for detailed visualization of cellular structures using conventional diffraction-limited microscopes. rsc.org AF647-NHS ester and its structural equivalents are utilized in ExM for non-specific staining of cellular and tissue architectures by targeting primary amines on proteins. rsc.orgbiorxiv.org

In studies combining ExM with fluorescent dye esters, AF647 and its analogs have been instrumental in revealing nanoscale features of cellular compartments. rsc.org For instance, research on human cell lines has demonstrated the ability of NHS esters of dyes like ATTO 647N, a structural homolog of Alexa Fluor 647, to delineate cytoplasmic membrane-bound compartments and nucleolar densities with high clarity. rsc.org While some fluorophores may be destroyed during the gelation process of ExM, Alexa Fluor 647 has been noted for its resilience, although signal loss can still occur. nih.govnih.gov To counteract this, techniques like Label-Retention Expansion Microscopy (LR-ExM) have been developed to enhance and preserve the fluorescent signal. nih.gov

Researchers have successfully used AF647-NHS ester and similar dyes to visualize a wide array of anatomical structures in various organisms. For example, in whole larval zebrafish, hydrophilic fluorophore NHS esters provided comprehensive staining of diverse protein structures. biorxiv.org Similarly, in plant root expansion microscopy (ROOT-ExM), Alexa Fluor 647 has been used to obtain stable fluorescent signals for high-resolution imaging of cellular ultrastructures. biorxiv.org

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Applications

AF647-NHS ester is extensively used in flow cytometry and Fluorescence-Activated Cell Sorting (FACS) due to its bright and stable signal generation. fishersci.belabx.comtargetmol.combioscience.co.uk These techniques allow for the analysis and sorting of individual cells from a heterogeneous population based on their fluorescent properties. nih.gov The far-red emission of AF647 is well-suited for the 633 nm laser line commonly found in flow cytometers, and its fluorescence is readily detected by most imaging systems. fishersci.belabx.com

The process involves conjugating AF647-NHS ester to antibodies that specifically recognize cell surface or intracellular antigens. acrobiosystems.comacrobiosystems.combio-techne.com This allows for the precise identification and quantification of cell populations. For example, AF647-labeled monoclonal antibodies have been used to evaluate the expression of Chimeric Antigen Receptors (CARs) on engineered T-cells, a critical quality control step in immunotherapy research. acrobiosystems.comacrobiosystems.com In these studies, the bright fluorescence of AF647 enables clear distinction between CAR-positive and CAR-negative cells. acrobiosystems.comacrobiosystems.com

The versatility of AF647-conjugates in flow cytometry is further demonstrated in immunophenotyping studies, where multiple cell markers are analyzed simultaneously. The spectral properties of AF647, with minimal overlap with other common fluorophores, make it an excellent choice for multicolor flow cytometry experiments. cellsignal.com

Interactive Data Table: AF647-NHS Ester in Flow Cytometry Applications

| Application | Target | Cell Type | Key Finding | Reference |

|---|

Immunofluorescence and Western Blot Detection Methodologies

AF647-NHS ester and its antibody conjugates are widely employed in immunofluorescence (IF) and western blotting for the detection and visualization of specific proteins within cells and tissues. targetmol.comcellsignal.comlumiprobe.com The high quantum yield and photostability of AF647 make it an ideal fluorophore for generating high-contrast fluorescence microscopy images. lumiprobe.comlumiprobe.com

In immunofluorescence, cells or tissue sections are incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to AF647 that binds to the primary antibody. This indirect detection method amplifies the signal, allowing for the visualization of even low-abundance proteins. lumiprobe.com AF647-conjugated antibodies have been used to study the subcellular localization of various proteins, providing insights into their cellular functions. For instance, confocal immunofluorescent analysis using an AF647-conjugated antibody has been used to detect the endogenous levels of the SSEA4 antigen in human embryonal carcinoma cells. cellsignal.com

In western blotting, proteins are first separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an AF647-conjugated antibody to detect the protein of interest. southernbiotech.com This technique allows for the confirmation of protein presence and the estimation of its molecular weight and relative abundance. An example includes the use of a mouse anti-human IgG Fc antibody conjugated to Alexa Fluor® 647 for the detection of human IgG Fc in a western blot assay. southernbiotech.com

In Vivo and Ex Vivo Imaging Studies Using AF647 Conjugates in Research Models

The far-red to near-infrared (NIR) spectral properties of AF647 make it particularly suitable for in vivo and ex vivo imaging studies in animal models. Light in this region of the spectrum can penetrate tissues more deeply with less scattering and absorption by endogenous molecules like hemoglobin and melanin. This allows for the non-invasive visualization of biological processes in living animals.

AF647-conjugated antibodies and other probes have been used to track the biodistribution of molecules, monitor disease progression, and evaluate the efficacy of therapeutic agents. invivochem.comnih.gov For example, in a study using a mouse model of pancreatic cancer, AF647 NHS ester was injected intratumorally to label the tumor's extracellular matrix. researchgate.net Subsequent ex vivo imaging of the excised tumor revealed the distribution of the dye, providing a method for anchoring therapeutic agents directly to the tumor site. researchgate.net

Another study investigated the in vivo activation of a caspase-3 substrate labeled with AF647 (TCAPQ647) in mouse models of apoptosis. nih.gov The probe was designed to fluoresce only after being cleaved by caspase-3, an enzyme activated during programmed cell death. In vivo near-infrared fluorescence imaging showed a correlation with ex vivo images and TUNEL staining for cell death, demonstrating the probe's utility for imaging apoptosis in real-time. nih.gov

In a study of tumor vasculature, an anti-CD31 antibody conjugated to Alexa Fluor 647 was injected into a mouse with an EMT6 tumor. researchgate.net In vivo confocal imaging 24 hours later produced high-contrast images of the tumor blood vessels, as the unbound antibody had cleared efficiently. researchgate.net

Interactive Data Table: In Vivo and Ex Vivo Studies with AF647 Conjugates

| Research Model | AF647 Conjugate | Imaging Modality | Key Finding | Reference |

|---|

Single-Molecule Spectroscopy and Imaging Approaches

AF647-NHS ester is a prominent fluorophore in the field of single-molecule spectroscopy and imaging, which allows for the observation of individual molecules and their dynamic behaviors. nih.gov Techniques like single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule localization microscopy (SMLM) rely on the photophysical properties of dyes like AF647.

In smFRET, the distance between two different fluorophores (a donor and an acceptor) is measured to study conformational changes in biomolecules. AF647 is frequently used as the acceptor dye in FRET pairs with donors like Alexa Fluor 488 or Alexa Fluor 546. pnas.orgresearchgate.net Studies on the p53 protein, for example, have used AF488/AF647 and AF546/AF647 FRET pairs to detect multiple conformations of the full-length protein and its isolated domains. pnas.org

SMLM techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), utilize the photoswitching properties of certain fluorophores to achieve super-resolution images. AF647 and its close structural analog, Cy5, are among the best-performing dyes for SMLM due to their suitable photoswitching characteristics, including high photon output per localization and a low duty cycle. nih.gov The reversible switching between a fluorescent "on" state and a dark "off" state allows for the sequential localization of individual molecules with nanoscale precision. nih.govdigitellinc.com

The electrochemical properties of AF647 have also been explored at the single-molecule level. Research has shown that the fluorescence of AF647 can be reversibly switched by applying an electrochemical potential, a phenomenon observed using total internal reflection fluorescence (TIRF) microscopy. nih.govdicp.ac.cn This electrochemically induced fluorescence switching is pH-dependent and involves electron and proton transfer. nih.gov

Strategies for Site Specific and Targeted Labeling with Af647 Nhs Ester

Antibody Labeling for Immunological Probes

The conjugation of AF647-NHS ester to antibodies is a cornerstone of modern immunology and cell biology research, enabling the highly specific detection and visualization of antigens in a variety of formats, including immunofluorescence microscopy, flow cytometry, and western blotting. lumiprobe.com The primary targets for labeling on an antibody are the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. nih.govaatbio.com

The labeling process is typically carried out in a buffer with a slightly alkaline pH (around 8.3-8.5) to ensure that the primary amines are deprotonated and thus maximally reactive with the NHS ester. axispharm.com The resulting AF647-antibody conjugates are highly fluorescent and photostable, making them suitable for demanding imaging applications. labx.com The far-red emission of AF647 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. axispharm.com

A critical parameter in antibody labeling is the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. A high DOL can lead to signal amplification but may also cause steric hindrance or quenching of the fluorescence, potentially impacting the antibody's binding affinity. lumiprobe.com Therefore, optimizing the molar ratio of AF647-NHS ester to the antibody is crucial for achieving bright and functional immunological probes.

| Parameter | Description | Typical Conditions/Considerations |

|---|---|---|

| Target Molecule | Monoclonal or polyclonal antibodies (IgG, etc.) | Protein concentration should be at least 2 mg/mL for optimal results. fishersci.nl |

| Reactive Group on AF647 | N-hydroxysuccinimidyl (NHS) ester | Reacts with primary amines (R-NH2). lifetein.com |

| Target Functional Group on Antibody | Primary amines on lysine residues and N-terminus | Abundant in most antibodies. aatbio.com |

| Reaction Buffer | Sodium bicarbonate buffer, pH 8.3-8.5 | Slightly alkaline pH facilitates the reaction. axispharm.comfishersci.nl |

| Purification of Conjugate | Gel filtration chromatography (e.g., Sephadex G-25) or dialysis | Removes unconjugated dye. |

Oligonucleotide and Nucleic Acid Labeling for Hybridization-Based Assays

AF647-NHS ester is also a valuable tool for the fluorescent labeling of oligonucleotides and nucleic acids, which are essential for a wide range of hybridization-based assays such as fluorescence in situ hybridization (FISH), microarrays, and quantitative PCR (qPCR). lumiprobe.comlifetein.com For this to be possible, the nucleic acids must first be modified to contain a primary amine group. lifetein.com This is typically achieved by incorporating an amine-modified nucleotide, such as aminoallyl-dUTP, during enzymatic synthesis or by using an amine-modified oligonucleotide during chemical synthesis. lifetein.com

Once the amine-modified nucleic acid is available, it can be readily conjugated with AF647-NHS ester using similar reaction conditions as for protein labeling. lifetein.com The resulting fluorescently labeled probes can then be used to detect and quantify specific nucleic acid sequences with high sensitivity and specificity. The brightness and photostability of AF647 are particularly advantageous in single-molecule imaging and other demanding applications. lumiprobe.com

Protein and Peptide Labeling for Functional Studies

Beyond antibodies, AF647-NHS ester is extensively used to label a wide variety of other proteins and peptides for functional studies. lumiprobe.comlabx.com This allows researchers to track the localization, trafficking, and interactions of these biomolecules in living cells and in vitro systems. lumiprobe.com The labeling strategy is the same as for antibodies, targeting primary amines on lysine residues and the N-terminus. lumiprobe.com

The choice of labeling conditions, including the molar ratio of dye to protein, is critical to ensure that the biological activity of the protein or peptide is not compromised. lumiprobe.com It is often necessary to perform functional assays on the labeled protein to confirm that it retains its intended activity. The high water solubility and pH insensitivity (from pH 4 to 10) of AF647-labeled conjugates make them well-suited for a broad range of biological experiments. labx.com

| Application | Target Biomolecule | Key Research Findings/Considerations |

|---|---|---|

| Fluorescence Microscopy | Cellular proteins, peptides | Enables visualization of protein localization and dynamics in live or fixed cells. mdpi.com |

| Flow Cytometry | Cell surface or intracellular proteins | Allows for the quantification of protein expression levels in individual cells. researchgate.net |

| Protein-Protein Interaction Studies | Recombinant proteins, peptides | Labeled proteins can be used in assays such as FRET to study molecular interactions. nih.gov |

| Enzyme Activity Assays | Enzymes, peptide substrates | Fluorescently labeled substrates can be used to monitor enzymatic activity in real-time. mdpi.com |

Development of Cell-Penetrating AF647-Labeled Probes

While AF647-NHS ester itself does not confer cell-penetrating properties, it is frequently used to label cell-penetrating peptides (CPPs). thermofisher.com CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including fluorophores, into the cytoplasm and nucleus of living cells. The labeling of a CPP with AF647 allows for the visualization and tracking of its uptake and intracellular distribution. thermofisher.com

The conjugation of AF647 to a CPP follows the standard NHS ester chemistry, targeting primary amines on the peptide. However, it is important to consider that the addition of a bulky and charged fluorophore like AF647 can sometimes influence the physicochemical properties and biological activity of the CPP. thermofisher.com Therefore, it is often necessary to empirically test the uptake and localization of the AF647-labeled CPP to ensure that it behaves as expected.

Integration into Multi-Color and Multiplex Imaging Systems

The spectral properties of AF647 make it an ideal fluorophore for integration into multi-color and multiplex imaging systems. Its excitation and emission maxima are in the far-red region of the spectrum (typically around 650 nm and 668 nm, respectively), which is well separated from the emission spectra of commonly used blue, green, and red fluorophores such as DAPI, FITC, and TRITC. nih.gov This spectral separation minimizes crosstalk between different fluorescence channels, allowing for the simultaneous detection of multiple targets in the same sample.

AF647 is frequently used in multiplex immunofluorescence, where multiple antibodies, each labeled with a different fluorophore, are used to visualize the spatial distribution of several proteins in a tissue section. It is also a key component of cyclic immunostaining methods, where AF647-labeled antibodies are used in iterative rounds of staining and imaging to generate highly multiplexed images of complex biological samples. nih.gov

Performance Characteristics and Considerations for Af647 Nhs Ester Conjugates in Research Contexts

Photostability and Bleaching Characteristics in Continuous Illumination

Alexa Fluor 647 (AF647), a sulfonated indocyanine dye, is renowned for its exceptional photostability, a critical attribute for imaging applications that require prolonged or intense illumination, such as super-resolution microscopy and time-lapse studies. syronoptics.comfishersci.bethermofisher.com When compared to other fluorophores in the far-red spectrum, particularly Cy5, AF647 consistently demonstrates superior resistance to photobleaching. researchgate.netresearchgate.net

Research findings indicate that under continuous illumination, AF647 retains a significantly higher percentage of its initial fluorescence compared to Cy5. researchgate.net One study showed that after a period of sustained laser exposure, AF647 conjugates retained about 80% of their initial fluorescence, whereas Cy5 conjugates retained only 55%. researchgate.net Another comparative study found the initial photobleaching rate for AF647 was 2.4 s⁻¹, which was 4.2 times slower than that of Cy5 under identical conditions (10.1 s⁻¹). researchgate.net This enhanced photostability allows for the acquisition of more photons from a single molecule before it photobleaches, which is crucial for achieving high-quality, high-resolution images. plos.org

The superior photostability of AF647 is a key advantage in demanding applications like single-molecule switching nanoscopy (SMSN). Even at high laser intensities and fast camera speeds, AF647 provides robust performance. plos.org While all fluorophores are susceptible to photobleaching, which can occur through reactions with molecular oxygen in the fluorophore's excited triplet state or via degradation from higher excited states, AF647's chemical structure is optimized to minimize these effects. rsc.orgnih.gov The use of antifade mounting media, such as those containing oxygen scavengers, can further enhance the photostability of AF647 during imaging experiments. thermofisher.com

Table 1: Comparative Photostability of AF647 vs. Cy5

| Fluorophore | Initial Bleaching Rate (s⁻¹) | Fluorescence Retained After Continuous Illumination | Key Advantage |

|---|---|---|---|

| AF647 | 2.4 researchgate.net | ~80% researchgate.net | Significantly more photostable, ideal for long-duration imaging. researchgate.netresearchgate.net |

| Cy5 | 10.1 researchgate.net | ~55% researchgate.net | More susceptible to photobleaching under similar conditions. researchgate.netresearchgate.net |

Minimizing Non-Specific Binding and Background Fluorescence in Labeled Samples

A significant challenge in fluorescence imaging is minimizing non-specific binding of labeled probes and reducing background fluorescence, both of which can obscure the specific signal and lower the signal-to-noise ratio. fluorofinder.com Several factors related to AF647 conjugates and experimental protocols can contribute to background issues.

The quality of the antibody-dye conjugate is paramount. Poor conjugation can result in free, unbound dye molecules that can associate non-specifically with cells or tissue components, leading to increased background. researchgate.net Similarly, using an excessive concentration of the labeled antibody can cause it to bind to low-affinity, non-target sites. researchgate.net Therefore, titrating the antibody to its optimal concentration is a critical step. cellsignal.com

Proper sample preparation, including effective blocking and thorough washing, is essential. researchgate.net Blocking with protein-based agents like Bovine Serum Albumin (BSA) or serum from the secondary antibody's host species helps to saturate non-specific protein-binding sites on the sample. fluorofinder.comnanoprobes.comabcam.com For studies involving immune cells, which often have Fc receptors, using F(ab')2 fragment secondary antibodies or Fc receptor blockers can further reduce non-specific binding. fluorofinder.comcellsignal.comcellsignal.com

The inherent properties of the AF647 dye itself, being hydrophilic and sulfonated, help to reduce non-specific interactions that can occur with more hydrophobic dyes. rsc.orgaatbio.com However, inadequate washing steps can still leave unbound antibodies behind, contributing to background. High-salt wash buffers can be effective in disrupting weak, non-specific electrostatic interactions. uci.edu

Autofluorescence, the natural fluorescence from cellular components like collagen or from aldehyde-based fixatives, can also be a source of background. fluorofinder.comoraclebio.com Using a far-red dye like AF647 is advantageous as its emission is spectrally distant from the typical green/yellow autofluorescence of most biological samples. syronoptics.comoraclebio.comsigmaaldrich.com If autofluorescence is still problematic, specific quenching agents can be employed. oraclebio.com

Table 2: Strategies to Minimize Non-Specific Binding and Background

| Strategy | Mechanism | Example/Recommendation |

|---|---|---|

| Optimize Antibody Concentration | Reduces binding to low-affinity, non-target sites. researchgate.net | Perform titration experiments for each primary and secondary antibody. researchgate.netcellsignal.com |

| Use High-Quality Conjugates | Ensures minimal free dye, which can bind non-specifically. researchgate.net | Verify conjugate quality or test different lots if high background persists. researchgate.net |

| Effective Blocking | Saturates non-specific protein-binding sites on the sample. thermofisher.comfluorofinder.com | Incubate with 1% BSA or normal serum prior to antibody staining. nanoprobes.comabcam.com |

| Thorough Washing | Removes unbound and weakly bound antibodies. researchgate.net | Use buffers like PBS with a mild detergent (e.g., Tween-20). nanoprobes.com |

| Fc Receptor Blocking | Prevents antibody Fc domain from binding to Fc receptors on immune cells. fluorofinder.com | Use F(ab')2 fragments or specific Fc blocking reagents. cellsignal.com |

| Utilize Far-Red Dyes | Reduces interference from natural sample autofluorescence. oraclebio.comsigmaaldrich.com | AF647 emission is spectrally separate from most autofluorescence. syronoptics.com |

Influence of Microenvironment on Probe Performance (e.g., pH, hydrophilicity)

The performance of a fluorescent probe can be significantly affected by its local microenvironment. For AF647, two key characteristics are its relative insensitivity to pH and its hydrophilic nature.

The fluorescence of AF647 conjugates is remarkably stable across a broad pH range, typically from pH 4 to 10. aatbio.comuci.edufishersci.comlifetein.com This is a major advantage over other dyes like fluorescein, whose fluorescence is highly pH-sensitive. The pH stability of AF647 ensures that its fluorescent signal remains consistent and reliable even with slight variations in buffer conditions or within different cellular compartments that may have different pH levels. lifetein.com However, some studies have noted that under specific experimental conditions, such as when applying an external electrochemical potential, the fluorescence switching of AF647 can become pH-dependent, indicating a mechanism involving proton transfer. researchgate.net Furthermore, when conjugated to a pH-responsive peptide like pHLIP, the AF647-pHLIP construct can act as a sensor, showing increased fluorescence intensity in the acidic microenvironment characteristic of tumor tissues. nih.gov

AF647 is a hydrophilic dye, a property conferred by its sulfonate groups. rsc.orgaatbio.com This hydrophilicity minimizes the tendency of AF647-labeled proteins to aggregate, even at high degrees of labeling or in high-salt buffers. uci.edu It also reduces non-specific binding to hydrophobic surfaces within cells, such as membranes, which contributes to a better signal-to-noise ratio. rsc.org However, the local environment can still impact fluorescence. For instance, the commercial mounting medium Vectashield has been shown to quench AF647 fluorescence significantly, though it can still be used for dSTORM imaging where the "blinking" property is exploited. biorxiv.org This highlights that the choice of imaging buffer and mounting medium is a critical consideration that can directly influence the probe's fluorescent output. nih.gov

Table 3: Microenvironmental Influence on AF647 Performance

| Parameter | Effect on AF647 | Research Implication |

|---|---|---|

| pH | Fluorescence is stable and independent of pH in the 4-10 range. uci.edufishersci.comlifetein.com | Provides robust and reliable signal in various biological buffers and cellular compartments. |

| Hydrophilicity | The dye is hydrophilic, reducing protein aggregation and non-specific binding. rsc.orgaatbio.comuci.edu | Leads to clearer images with higher signal-to-noise ratios. |

| Mounting Media | Performance can vary; Vectashield quenches conventional fluorescence but enables dSTORM. biorxiv.org | The choice of medium must be optimized for the specific imaging technique. nih.gov |

| Conjugation to Sensors | Can be used to report on local environments, e.g., pH when conjugated to pHLIP. nih.gov | Enables functional imaging of physiological parameters like extracellular pH. |

Multiplexing Capabilities with Other Fluorescent Dyes and Spectral Overlap Mitigation

The far-red emission of AF647 makes it an excellent candidate for multiplexing, which is the simultaneous detection of multiple targets in a single sample. syronoptics.comlifetein.comnih.gov Its large Stokes shift and emission maximum at approximately 668 nm place it in a spectral region that is distinct from commonly used blue, green, and orange/red fluorophores like Alexa Fluor 488 and Alexa Fluor 594. fishersci.comnih.gov

Despite its advantages, spectral overlap (or "bleed-through") remains a key consideration. In conventional flow cytometry and microscopy, it is challenging to use AF647 together with dyes that have very similar emission spectra, such as Allophycocyanin (APC), because standard optical filters cannot easily distinguish between them. bitesizebio.com However, advances in spectral flow cytometry, which captures the entire emission spectrum of each dye, allow for the successful discrimination of AF647 and APC by using algorithms to "unmix" their unique full spectral signatures. bitesizebio.combeckman.comcytekbio.com

When designing a multiplex panel, it is crucial to use tools that visualize the excitation and emission spectra of all chosen dyes in the context of the specific microscope or cytometer's lasers and filters. thermofisher.com The goal is to select a combination of fluorophores with minimal spectral overlap. thermofisher.com For example, a 7-color imaging system might use a specific bandpass filter set to separate AF647 from other dyes like Cy5 and Cy7 without the need for post-acquisition spectral unmixing. kromnigon.com

In cases where spectral overlap is unavoidable, several mitigation strategies exist:

Sequential Scanning: In confocal microscopy, each laser line can be activated sequentially, and the emission is collected only for the corresponding fluorophore. This prevents the excitation of one dye from bleeding into the detection channel of another.

Linear Spectral Unmixing: This computational technique is used when multiple fluorophores are excited simultaneously. By first acquiring the emission spectrum of each fluorophore individually (as a reference), an algorithm can calculate and subtract the contribution of bleed-through from each channel in the multiplexed image. bitesizebio.com

Using Long Stokes Shift Dyes: Pairing conventional dyes with a long Stokes shift (LSS) fluorophore can create an additional channel. For example, an LSS dye excited by the 488 nm laser but emitting in the orange-red region can be used alongside AF488, AF594, and AF647 to achieve 4-color imaging with standard equipment. nih.gov

Table 4: Common Fluorophore Combinations and Spectral Considerations with AF647

| Partner Dye(s) | Spectral Region | Compatibility & Mitigation |

|---|---|---|

| Alexa Fluor 488, Alexa Fluor 568 | Green, Orange | Excellent compatibility for 3-4 color imaging; minimal spectral overlap. nih.gov |

| Allophycocyanin (APC) | Far-Red | High spectral overlap; difficult to use together in conventional setups but resolvable with spectral flow cytometry/unmixing. bitesizebio.combeckman.com |

| Cy5 | Far-Red | Very high spectral overlap; generally used as an alternative to AF647, not in combination. nanoprobes.com |

| ATTO 490LS (Long Stokes Shift) | Excited at ~488nm, Emits at ~650nm | Can be challenging due to shared excitation laser with AF488, but allows for an additional color. Careful imaging order is needed to manage photobleaching. nih.gov |

Quantitative Aspects of Labeling Efficiency and Signal-to-Noise Ratio for AF647 Conjugates

The effectiveness of an AF647 conjugate in a research application depends heavily on the quantitative aspects of the labeling reaction, specifically the Degree of Labeling (DOL) and the resulting signal-to-noise ratio (SNR).

The Degree of Labeling (DOL) , also known as the fluorophore-to-protein (F/P) ratio, is the average number of dye molecules conjugated to a single protein (e.g., an antibody). nih.govaatbio.com This value can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye, which is ~650 nm for AF647. fishersci.com

The formula to calculate the DOL is: DOL = (A_max × ε_prot) / [(A_280 - CF × A_max) × ε_dye]

Where:

A_max is the absorbance of the conjugate at ~650 nm.

A_280 is the absorbance of the conjugate at 280 nm.

ε_prot is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of AF647 at ~650 nm (approximately 239,000 to 270,000 cm⁻¹M⁻¹). aatbio.comfishersci.comthermofisher.com

CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.03 for AF647). fishersci.com

Optimizing the DOL is crucial for maximizing the signal-to-noise ratio (SNR) . thermofisher.com

Underlabeling (Low DOL): If the DOL is too low (e.g., less than 2-3 for an IgG antibody), the resulting conjugate will have a weak fluorescent signal, leading to a poor SNR. thermofisher.com This can be caused by using dilute protein solutions (≤1 mg/mL) or the presence of primary amines (e.g., from Tris or glycine (B1666218) buffers) that compete with the protein for the reactive dye. thermofisher.com

Achieving a high SNR is the ultimate goal. This involves not only optimizing the DOL but also minimizing background, as discussed in section 5.2. Techniques like tyramide signal amplification (TSA) can be used to dramatically increase the number of fluorophores deposited at a target site, significantly boosting the signal for detecting low-abundance targets. thermofisher.comfluorofinder.com In super-resolution microscopy, optimizing laser power is another way to maximize the SNR by balancing the number of fluorescence switching events with the number of photons detected per event. aip.orgresearchgate.net

Table 5: Degree of Labeling (DOL) and its Impact on Signal

| DOL Range | Characteristics | Potential Causes | Impact on SNR |

|---|---|---|---|

| Low (e.g., <2) | Dim signal from labeled protein. thermofisher.com | Dilute protein; interfering buffer components (e.g., Tris). thermofisher.com | Low SNR due to weak specific signal. |

| Optimal (e.g., 2-10 for IgG) | Bright, specific signal with high fluorescence output. aatbio.com | Controlled molar ratio of dye to protein in an amine-free buffer. fishersci.be | Maximized SNR. |

| High (e.g., >10) | Potential for fluorescence self-quenching (though AF647 is resistant). uci.edufishersci.com May cause protein aggregation or affect function. | Excessive molar ratio of dye to protein during conjugation. | May decrease SNR if quenching occurs or non-specific binding increases. |

Advanced Research Applications and Emerging Trends Employing Af647 Nhs Ester

Development of Novel Biosensors and Reporter Systems

The unique spectral properties of AF647, particularly its emission in the far-red spectrum, minimize interference from autofluorescence common in biological samples, making it an excellent candidate for sensitive detection systems. nih.gov This has been leveraged in the creation of novel biosensors for pathogen detection and immunoassays.

A significant application is in the development of fiber-optic biosensors. Researchers have engineered an antibody-based fiber-optic sensor for the rapid detection of Escherichia coli O157:H7. researchgate.net In this system, a capture antibody is immobilized on polystyrene fiber waveguides. The target bacteria are then detected using a secondary antibody labeled with an Alexa Fluor 647 dye, which generates a specific fluorescent signal upon binding. An evanescent wave created by a laser excites the fluorophores near the fiber surface, and the emitted light is collected and quantified, allowing for sensitive detection of the pathogen. researchgate.net This biosensor could detect as few as 1 CFU/ml of E. coli O157:H7 in ground beef after a four-hour enrichment period. researchgate.net The performance of AF647 in such fluoroimmunoassays has been shown to be substantially more effective than spectrally similar dyes like Cy5, yielding more than double the signal for a given analyte concentration due to its resistance to self-quenching.

Table 1: Performance Characteristics of an AF647-Based Fiber-Optic Biosensor for E. coli O157:H7 Detection

| Parameter | Description | Finding | Reference |

| Analyte | Target Pathogen | Escherichia coli O157:H7 | researchgate.net |

| Sensor Type | Technology Platform | Antibody-based fiber-optic biosensor (sandwich immunoassay) | researchgate.net |

| Fluorophore | Detection Label | Alexa Fluor 647 | researchgate.net |

| Detection Principle | Signal Generation | Evanescent wave excitation of AF647-labeled detection antibody | researchgate.net |

| Limit of Detection | Sensitivity in Food Matrix | 1 CFU/ml in ground beef (after 4-hour enrichment) | researchgate.net |

| Specificity | Cross-Reactivity | Specific for E. coli O157:H7 against other foodborne bacteria | researchgate.net |

Tracking Molecular Dynamics and Interactions in Live Cells

Visualizing the dynamic processes within living cells is crucial for understanding protein function and cellular communication. AF647-NHS ester is widely used for live-cell imaging due to its high water solubility and consistent fluorescence across a broad pH range (pH 4-10). biorxiv.orgmdpi.com

A key application involves the pan-membrane-protein labeling technique. Here, the AF647-NHS ester is used to rapidly and covalently label exposed amine groups of proteins on the outer surface of living cells. This high-density labeling allows for the visualization of dynamic cell shapes and the tracking of membrane protein trafficking and intercellular interactions, such as the exchange of membrane components between co-cultured cells. This method provides a versatile tool to study membrane protein dynamics under various physiological and pathological conditions.

The photostability of AF647 makes it particularly suitable for long-term imaging and advanced microscopy techniques, including super-resolution microscopy, enabling researchers to observe molecular events with unprecedented detail. biorxiv.org Labeled peptides and proteins serve as probes to monitor enzymatic activity and protein-protein interactions in real-time within the complex cellular environment. nih.gov

Applications in Nanotechnology and Materials Science Research

The convergence of nanotechnology and biology has opened new avenues for therapeutic delivery and tissue engineering. AF647-NHS ester is utilized to functionalize nanomaterials, rendering them fluorescent for tracking and visualization within biological systems.

A notable example is the development of nanoengineered DNA microbeads for the spatio-temporally controlled release of morphogens within organoids. nih.govnih.gov Organoids often fail to mature fully because biochemical cues cannot be precisely delivered to guide their development. To address this, researchers have created tunable DNA microbeads that can be loaded with morphogens, such as a surrogate Wnt protein, and integrated into organoids via microinjection. mdpi.comnih.gov By labeling these microbeads with a far-red dye like AF647, their location and persistence within the developing organoid can be monitored. The morphogens can be released in a controlled manner, for instance, by using light to cleave a photocleavable linker, creating precise morphogen gradients that guide tissue development. nih.gov This technology has been used to bioengineer retinal organoids to more closely mimic the diverse cell types of in vivo retinae, showcasing a powerful application in materials science for advanced tissue engineering. nih.govnih.gov

Integration with Advanced Biological Tools (e.g., CRISPR/Cas) for Visualization

The CRISPR/Cas9 system has revolutionized gene editing, but tracking its delivery and confirming its activity within cells is essential for its application. Fluorescent labeling with AF647 provides a powerful method for visualizing and enriching cells that have been successfully transfected with CRISPR/Cas9 components.

There are two primary strategies for this integration:

Detection of Cas9 Protein: Antibodies specific to the Cas9 protein can be conjugated with Alexa Fluor 647. nih.govnih.gov These fluorescent antibodies are used in applications like Western Blot or immunofluorescence to confirm the expression of the Cas9 nuclease in transfected cells, thereby verifying the efficiency of the gene-editing machinery's delivery. nih.gov

Labeling of the RNP Complex: A more direct approach involves fluorescently labeling the entire CRISPR/Cas9-guideRNA ribonucleoprotein (RNP) complex. While studies have demonstrated this with other dyes, the principle is directly applicable to AF647. sciprofiles.com Chemical labeling of the RNP complex avoids the use of large fluorescent protein fusions (e.g., Cas9-GFP), which might interfere with the endonuclease's activity or localization. sciprofiles.com Cells that take up the fluorescently labeled RNP can be easily identified and enriched using fluorescence-activated cell sorting (FACS), which is critical for applications involving primary stem cells where editing efficiency may be low. sciprofiles.com

Table 2: Comparison of AF647-Based CRISPR/Cas9 Visualization Methods

| Method | Target | Principle | Key Application | Advantages | Reference |

| AF647-Antibody Conjugate | Cas9 Protein | Indirect detection via a fluorescently labeled secondary antibody binding to a primary anti-Cas9 antibody. | Verification of Cas9 expression in transfected cell lysates (e.g., Western Blot, Immunofluorescence). | Standard immunological technique; useful for confirming protein presence post-transfection. | nih.govnih.gov |

| Fluorescent RNP Labeling | CRISPR/Cas9-gRNA RNP Complex | Direct covalent labeling of the ribonucleoprotein complex before transfection. | Enrichment of successfully transfected cells via Fluorescence-Activated Cell Sorting (FACS). | Direct tracking of the editing machinery; avoids large protein fusions; enables selection of edited cells. | sciprofiles.com |

High-Throughput Screening Methodologies Employing AF647 Conjugates

High-throughput screening (HTS) and high-content screening (HCS) are essential for modern drug discovery, enabling the rapid testing of thousands of compounds. The brightness and far-red emission of AF647 make it an ideal fluorophore for these demanding applications, as it improves signal-to-noise ratios and reduces interference from fluorescent library compounds. thermofisher.com

In High-Content Screening (HCS) , which combines automated microscopy with quantitative image analysis, AF647-conjugated antibodies are used to visualize cellular targets and phenotypes. For instance, an HCS workflow was developed to screen monoclonal antibodies against E. coli, using an Alexa Fluor 647-conjugated secondary antibody to quantify antibody binding to individual bacteria on a massive scale. nih.gov Similarly, AF647-labeled antibodies against proliferation markers like Ki-67 are used in HCS assays to evaluate the effects of drugs on the cell cycle. thermofisher.com

In High-Throughput Screening (HTS) , AF647 and spectrally similar dyes are frequently used as acceptors in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays. TR-FRET is a robust technology for studying biomolecular interactions. The LanthaScreen™ platform, for example, explicitly uses a Europium (donor) and Alexa Fluor 647 (acceptor) FRET pair for kinase activity assays. This pairing leverages the long-lifetime emission of the lanthanide donor and the far-red emission of the AF647 acceptor to create a highly sensitive and interference-resistant assay format suitable for screening large compound libraries. nih.gov

Table 3: Applications of AF647 Conjugates in High-Throughput Methodologies

| Methodology | Role of AF647 | Specific Application Example | Platform/Technology | Key Advantage | Reference |

| High-Content Screening (HCS) | Fluorescent Label | Quantifying monoclonal antibody binding to bacteria. | Opera Phenix Imaging System | Enables automated imaging and analysis of thousands of individual cells/bacteria per well. | nih.gov |

| High-Content Screening (HCS) | Fluorescent Label | Detecting the Ki-67 proliferation marker to assess cell cycle status. | Click-iT™ EdU HCS Assay | Allows for multiplexed analysis of cellular proliferation dynamics in response to drug compounds. | thermofisher.com |

| High-Throughput Screening (HTS) | FRET Acceptor | Measuring kinase activity and inhibition. | LanthaScreen™ TR-FRET Assays | The Europium-AF647 pair provides a robust, low-background assay for screening compound libraries. | |

| High-Throughput Screening (HTS) | FRET Acceptor (as Cy5/Dy647) | Screening for inhibitors of protein-protein interactions (e.g., 14-3-3 proteins). | Homogeneous TR-FRET Assay | High signal-to-background ratio and Z' values suitable for ultra-HTS (1,536-well format). | sciprofiles.com |

Methodological Challenges and Optimization Strategies in Utilizing Af647 Nhs Ester

Minimizing Dye Aggregation and Precipitation of AF647 Conjugates

A significant advantage of the AF647 dye is its high water solubility, which is designed to minimize the aggregation of conjugates and prevent precipitation. thermofisher.comaatbio.com Dyes like AF647 are hydrophilic, a property that enhances signal clarity in imaging and live-cell studies by reducing the formation of non-functional aggregates. aatbio.comaatbio.com

Despite the dye's favorable properties, aggregation can still occur, primarily due to over-labeling. thermofisher.com When an excessive number of dye molecules are attached to a protein, it can lead to the formation of protein aggregates. thermofisher.com This can result in reduced antibody specificity and nonspecific staining in imaging applications. thermofisher.com

To mitigate aggregation, it is crucial to control the labeling reaction to avoid excessively high degrees of labeling. Additionally, it is considered good practice to centrifuge conjugate solutions in a microcentrifuge before use to remove any aggregates that may have formed during storage. aatbio.com Only the supernatant should be used in the experiment to ensure the use of monomeric, functional conjugates. aatbio.com

Strategies for Achieving Desired Degree of Labeling (DOL) and its Impact on Conjugate Functionality

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein or antibody molecule, is a critical parameter that must be optimized. nih.gov An appropriate DOL balances signal intensity with the preservation of the biomolecule's function. nih.govresearchgate.net

Impact of DOL on Functionality:

Under-labeling: Results in a weak fluorescent signal, making detection of low-abundance targets difficult. thermofisher.com

Strategies for Controlling DOL: The optimal DOL can vary depending on the application and the specific protein being labeled. For IgG antibodies, a DOL of 3–7 is often considered optimal for many applications. thermofisher.com Other sources recommend a range of 2 to 10. aatbio.com Achieving the target DOL involves carefully controlling the reaction conditions.

Key strategies include:

Varying Molar Ratios: The most direct way to control the DOL is by adjusting the molar ratio of the AF647-NHS ester to the protein in the conjugation reaction. aatbio.comlabx.com It is often recommended to perform initial experiments with several different dye-to-protein ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal condition. aatbio.com

Protein Concentration: The concentration of the protein solution can affect labeling efficiency. thermofisher.com Dilute protein solutions (e.g., ≤1 mg/mL) will not label as efficiently. thermofisher.com Conversely, to reduce the DOL, one can try labeling the protein at a concentration greater than 1 mg/mL. fishersci.com

Reaction pH: Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH, typically around 8.0-9.0. aatbio.comthermofisher.com Using a buffer such as 0.1–0.2 M sodium bicarbonate at pH 8.3 is common. labx.com

DOL Modulating Reagents: Some commercial kits include DOL modulating reagents that can be added to the reaction to reproducibly decrease the DOL without significantly altering other labeling conditions. thermofisher.com For example, adding specific volumes of a modulating reagent can decrease the DOL by ~40% or ~70%. thermofisher.com

The following table summarizes common strategies for adjusting the DOL.

| Goal | Strategy | Rationale |

| Increase DOL | Increase the molar ratio of dye to protein. | Provides more reactive dye molecules per protein molecule. thermofisher.com |

| Relabel the same protein sample. | Subjects the protein to a second round of conjugation. thermofisher.comfishersci.com | |

| Use a lower protein concentration (e.g., <2mg/mL). | Can increase labeling efficiency under certain protocols. | |

| Decrease DOL | Decrease the molar ratio of dye to protein. | Reduces the availability of reactive dye molecules. fishersci.com |

| Use a higher protein concentration (e.g., >1 mg/mL). | Can lead to lower labeling efficiency with some kits. fishersci.com | |

| Add a DOL modulating reagent to the reaction. | Competitively reacts to reduce the number of dye molecules conjugated. thermofisher.com |

Troubleshooting Common Issues in Conjugation and Imaging with AF647-NHS Ester

Even with careful planning, issues can arise during the conjugation process or subsequent imaging experiments. Below are common problems and potential solutions.

Conjugation Problems:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | Hydrolyzed NHS Ester: The reactive dye was exposed to moisture before or during the reaction. | Use high-quality anhydrous DMSO or DMF to dissolve the dye. labx.com Prepare the dye solution immediately before use and discard any unused solution. fishersci.com Ensure the vial equilibrates to room temperature before opening to prevent condensation. researchgate.net |

| Interfering Buffer Components: The protein solution contains primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions, which compete with the protein for reaction with the dye. | Dialyze the protein against an amine-free buffer like PBS before labeling. aatbio.comthermofisher.comlifetein.com | |

| Suboptimal pH: The reaction pH is too low for efficient conjugation. | Ensure the reaction buffer pH is between 8.0 and 9.0. Add sodium bicarbonate to the protein solution to raise the pH if necessary. thermofisher.com | |

| Precipitated Dye or Protein: The dye may precipitate if added to the aqueous buffer too quickly. The high DMSO concentration from the dye stock may cause the protein to precipitate. | Add the dye solution to the protein solution slowly with effective mixing. researchgate.net Keep the final DMSO concentration in the reaction mixture below 10%. aatbio.com | |

| Apparent Over-labeling | Inefficient Removal of Free Dye: Unreacted dye remains in the conjugate solution after purification. | Use an appropriate purification method, such as a desalting column (e.g., Sephadex G-25) or extensive dialysis, to effectively separate the labeled conjugate from free dye. aatbio.comfishersci.comnih.gov |

Imaging Problems:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background / Non-Specific Staining | Over-labeling of Conjugate: Excess dye molecules on the antibody can lead to nonspecific binding. thermofisher.com | Optimize the DOL to be within the recommended range (e.g., 3-7 for IgGs). thermofisher.com |

| Free Dye in Conjugate Solution: Poor purification leads to unbound dye molecules that can nonspecifically associate with the sample. researchgate.net | Ensure thorough purification of the conjugate. Consider re-purifying the conjugate if high background persists. | |